molecular formula C15H16FN3O4 B601375 Levofloxacin impurity 18 CAS No. 1797510-34-9

Levofloxacin impurity 18

Cat. No. B601375
CAS RN: 1797510-34-9
M. Wt: 321.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin impurity 18, also known as α-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-benzenepropanoic Acid Ethyl Ester, is used in the synthesis of the drug Levofloxacin . Levofloxacin is a broad-spectrum antibiotic that shows its action against both gram-positive and gram-negative strains .

Scientific Research Applications

1. Chromatographic Separation and Validation

Levofloxacin, a third-generation fluoroquinolone, is used to treat various infections. A study developed and validated a new High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of levofloxacin and its chiral impurity. This method improved the separation of levofloxacin enantiomers by increasing the resolution between the eutomer and the distomer, crucial for assessing levofloxacin impurity in raw materials and pharmaceutical dosage forms (Abousalih et al., 2021).

2. Genotoxicity Evaluation

Levofloxacin n-oxide, an impurity of levofloxacin, was evaluated for genotoxicity using in silico and in vitro methods. This study provided important insights into the safety profile of levofloxacin impurities, demonstrating that despite structural alerts, levofloxacin n-oxide could be controlled as a non-genotoxic impurity (Zhu et al., 2012).

3. Impurity Analysis in Commercial Formulations

A study aimed to develop a method for analyzing trace impurities in levofloxacin formulations using LC-MS/MS. This research highlighted the presence of various impurities in commercial products and underscored the importance of rigorous quality control in pharmaceutical manufacturing (Zheng et al., 2016).

4. Detection and Characterization of Trace Impurities

An integrated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for detecting and characterizing trace impurities in drugs, including levofloxacin. This method facilitated the discovery of impurities that were previously unknown or at trace levels, contributing to the understanding of levofloxacin's impurity profile and degradation pathway (Zheng et al., 2014).

5. Rapid Chiral Separation and Impurity Determination

Another study developed a method for determining levofloxacin and its (R)-enantiomer, focusing on the chiral impurity of levofloxacin in pharmaceutical products. This research provided a method for accurate impurity determination, essential for ensuring drug purity and efficacy (Yan & Row, 2007).

properties

IUPAC Name

(2S)-6-(2-aminoethylamino)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4/c1-7-6-23-14-11(18-3-2-17)10(16)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7,18H,2-3,6,17H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQVWTUNZIJAQI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin impurity 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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